Home > Products > Screening Compounds P48231 > N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide -

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Catalog Number: EVT-4513487
CAS Number:
Molecular Formula: C19H13F2N5O4S
Molecular Weight: 445.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a centrally active positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype. [] It enhances glutamate-induced calcium release in mGluR5 expressed in cultured rat astrocytes. [] CDPPB has an EC50 value of 77 +/- 15 nM in potentiating mGluR5-mediated responses in cortical astrocytes. [] Additionally, it shows a Ki value of 3760 +/- 430 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5. []

Relevance: Both CDPPB and N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide share a core structure consisting of a substituted benzamide linked to a 1H-pyrazole ring. This common structural feature suggests potential similarities in their biological activity and interactions with target proteins. []

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a potent analog of CDPPB, also acting as a positive allosteric modulator of mGluR5. [] It exhibits enhanced potency compared to CDPPB in potentiating mGluR5-mediated responses. [] In whole-cell patch-clamp studies, VU-29 selectively potentiates mGluR5-mediated responses in midbrain neurons without affecting mGluR1. []

Relevance: VU-29 and N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide share a similar structure with a substituted benzamide connected to a 1H-pyrazole ring, but VU-29 has two phenyl groups on the pyrazole ring, highlighting the importance of this core structure for mGluR5 modulation. []

4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is an optimized analog of CDPPB exhibiting improved binding and functional activity at mGluR5. [] Its structural modifications, including a halogen atom in the ortho-position of the 1-phenyl ring and an electronegative substituent in the para-position of the benzamide moiety, contribute to its increased potency. [] VU-1545 shows a Ki value of 156 +/- 29 nM in binding assays and an EC50 value of 9.6 +/- 1.9 nM in functional assays. []

Relevance: VU-1545 and N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide belong to the same class of compounds with a substituted benzamide linked to a 1H-pyrazole ring. [] VU-1545 demonstrates the impact of specific substituents on the benzamide and phenyl rings in modulating the potency of mGluR5 activity.

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71, a CDPPB analog, acts as a positive allosteric modulator of the metabotropic glutamate receptor 1 (mGluR1). [] At 10 μM concentration, it potentiates glutamate-induced calcium transients in cells expressing mGluR1. [] VU-71 demonstrates selectivity for mGluR1 over other mGluR subtypes. []

Relevance: VU-71 and N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide share a structural similarity featuring a substituted benzamide connected to a 1H-pyrazole ring. [] The presence of a nitro group in the para-position of the benzamide moiety in both compounds suggests its potential role in modulating the activity of metabotropic glutamate receptors.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator of both mGluR1 and mGluR5 receptors, but it interacts with a novel allosteric site distinct from those targeted by other PAMs like VU-29. [] It does not bind to the MPEP site on mGluR5. [] Mutations at specific sites on mGluR1 and mGluR5 have been shown to selectively abolish CPPHA's effects while leaving other PAMs unaffected. []

Relevance: While structurally distinct from N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide, CPPHA highlights the existence of multiple allosteric binding sites on metabotropic glutamate receptors. [] This indicates the potential for developing compounds with distinct mechanisms of action and subtype selectivity.

Properties

Product Name

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

IUPAC Name

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide

Molecular Formula

C19H13F2N5O4S

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C19H13F2N5O4S/c20-18(21)30-14-5-6-15-16(7-14)31-19(23-15)24-17(27)12-3-1-11(2-4-12)9-25-10-13(8-22-25)26(28)29/h1-8,10,18H,9H2,(H,23,24,27)

InChI Key

HGHOUSCIYXOXGX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)F

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.